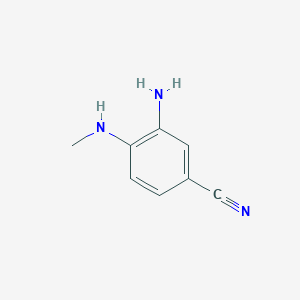

3-Amino-4-(methylamino)benzonitrile

Description

Contextualization within Benzonitrile (B105546) Chemistry Research

Benzonitrile, a simple aromatic organic compound with the formula C₆H₅(CN), serves as a foundational structure in a vast area of chemical research. wikipedia.org The nitrile group (-C≡N) is a versatile functional group that can participate in a variety of chemical transformations, making benzonitrile and its derivatives valuable precursors and intermediates in organic synthesis. wikipedia.orgatamankimya.com They are utilized in the production of pharmaceuticals, dyes, resins, and agrochemicals. atamankimya.com The chemistry of benzonitriles is characterized by reactions such as hydrolysis to form benzamides, reduction to benzylamines, and participation in cycloaddition reactions. wikipedia.org The aromatic ring can also undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups, which in turn modulates the molecule's electronic and steric properties. acs.org

Significance of Diaminobenzonitrile Frameworks in Academic Inquiry

The introduction of two amino groups onto the benzonitrile scaffold, creating a diaminobenzonitrile framework, significantly enhances the chemical diversity and potential applications of these compounds. The presence of multiple reactive sites—the nitrile group and two amino groups—makes these molecules attractive building blocks in medicinal chemistry and materials science. For instance, diaminobenzonitrile derivatives are investigated for their potential as anticancer agents and in the development of novel imaging agents. Specifically, a radiolabeled analogue of a diaminobenzonitrile derivative has been synthesized and studied for its potential in PET imaging of the serotonin (B10506) transporter. acs.org The positions of the amino groups on the benzene (B151609) ring influence the compound's properties and reactivity, leading to a wide range of isomers with distinct characteristics and applications.

Chemical and Physical Properties of 3-Amino-4-(methylamino)benzonitrile

The specific compound, this compound, is an organic solid with the chemical formula C₈H₉N₃. uni.lu It is typically described as a white to light yellow solid. Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃ | uni.lu |

| Appearance | White to light yellow solid | |

| Melting Point | 156-159°C | |

| Solubility | Soluble in some organic solvents like ethanol (B145695) and dimethyl sulfoxide. |

Synthesis of this compound

A reported method for the preparation of this compound involves a two-step process. The first step is the reaction of 3-aminobenzaldehyde (B158843) with methylamine (B109427) to produce 3-amino-4-methylaminobenzaldehyde. In the subsequent step, this intermediate is reacted with sodium cyanide to yield the final product, this compound.

Research Applications

Research into this compound and its derivatives has primarily focused on their utility as intermediates in the synthesis of more complex molecules. For example, it can be used in the preparation of certain drugs, including potential anti-cancer and anti-tuberculosis agents. Furthermore, its structural framework is relevant in the synthesis of compounds designed for specific biological targets, such as the development of ligands for neurochemical transporters. acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-4-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVVQSAUJWSQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381524 | |

| Record name | 3-amino-4-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64910-46-9 | |

| Record name | 3-Amino-4-(methylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64910-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-4-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 4 Methylamino Benzonitrile and Analogues

Established Synthetic Pathways

Established synthetic routes to 3-amino-4-(methylamino)benzonitrile and its analogues primarily rely on classical organic reactions, including reductive amination, nitration-reduction sequences, and palladium-catalyzed coupling reactions.

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org In a hypothetical pathway to this compound, a suitable aminobenzaldehyde or aminoketone precursor could be subjected to reductive amination with methylamine (B109427). The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine. libretexts.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. Subsequent reduction of the imine, often with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), yields the final amine product. masterorganicchemistry.com These reducing agents are favored because they are selective for the imine over the carbonyl starting material. masterorganicchemistry.com While direct alkylation of amines can lead to over-alkylation, reductive amination provides a more controlled approach to mono-alkylation. masterorganicchemistry.com

A plausible, though not explicitly documented, two-step reductive amination sequence to generate this compound could start from a suitably protected 4-amino-3-formylbenzonitrile. The formyl group would first be reacted with methylamine to form an imine, which is then reduced. A subsequent deprotection step would yield the final product. The choice of protecting group for the existing amino function would be crucial to prevent self-condensation or other side reactions.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvents | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol (B145695) | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane, Tetrahydrofuran | Effective for a wide range of aldehydes and ketones. masterorganicchemistry.com |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Can also reduce the starting carbonyl, so addition is often sequential after imine formation. masterorganicchemistry.com |

| Hydrogen (H2) with Metal Catalyst (Pd/C, Raney Ni) | Methanol, Ethanol | Catalytic hydrogenation offers a clean reduction method. libretexts.org |

A common and well-established method for the introduction of amino groups onto an aromatic ring is through the nitration of the aromatic ring followed by the reduction of the nitro group. A synthetic route to a related compound, 3-amino-4-methoxybenzaniline, utilizes a nitration-reduction sequence. google.com A similar strategy can be envisioned for this compound.

This approach would likely begin with a substituted benzonitrile (B105546), for instance, 4-chlorobenzonitrile. Nitration, typically using a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the ring, likely directed to the 3-position due to the directing effects of the existing substituents. The resulting 4-chloro-3-nitrobenzonitrile (B1361363) could then undergo nucleophilic aromatic substitution with methylamine to replace the chlorine atom with a methylamino group, yielding 4-(methylamino)-3-nitrobenzonitrile. The final step would be the reduction of the nitro group to an amino group. This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as iron in acidic media or sodium dithionite. google.com

A patent for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide describes a similar initial step where 4-chloro-3-nitrobenzoic acid is reacted with methylamine to generate 4-methylamino-3-nitrobenzoic acid. researchgate.net This highlights the feasibility of the nucleophilic substitution of a chloro group ortho to a nitro group with methylamine.

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds. google.com These reactions could be employed for the synthesis of this compound through a convergent approach.

One possible strategy involves a Buchwald-Hartwig amination reaction. Starting with a dihalobenzonitrile, for example, 3-bromo-4-chlorobenzonitrile, sequential palladium-catalyzed amination reactions could be performed. The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective reaction. For instance, the C-Br bond could first be reacted with methylamine, followed by a second amination at the C-Cl position with ammonia (B1221849) or a protected ammonia equivalent. The choice of palladium catalyst and ligand system would be critical for achieving high yields and selectivity.

Alternatively, a palladium-catalyzed cyanation reaction could be used to introduce the nitrile group at a late stage of the synthesis. nih.gov For instance, a suitably substituted diaminobromobenzene derivative could be subjected to cyanation using a cyanide source like zinc cyanide (Zn(CN)2) or potassium cyanide (KCN) in the presence of a palladium catalyst.

Table 2: Representative Palladium-Catalyzed Reactions for Benzonitrile Synthesis

| Reaction Type | Key Reagents | Description |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) | Forms a C-N bond between an aryl halide and an amine. |

| Cyanation | Pd catalyst, Cyanide source (e.g., Zn(CN)2, KCN) | Introduces a cyano group onto an aryl halide or triflate. nih.gov |

Annulation reactions, which involve the formation of a new ring onto an existing molecule, can be a powerful strategy for constructing the benzonitrile core. These methods often involve the reaction of two or more components in a cascade process to build the aromatic ring with the desired substituents in place.

One such approach is the Tf2O-mediated [3 + 2 + 1] benzannulation of enaminones and acylacetonitriles, which provides a route to multisubstituted arylnitriles. researchgate.net This reaction proceeds through a series of nucleophilic additions and a final condensation and aromatization cascade. researchgate.net While not a direct synthesis of this compound, this methodology demonstrates the potential of annulation strategies for creating complex benzonitrile structures.

Another example is the [3+1+1] annulation reaction of benzo-1,2-quinones, aldehydes, and hydroxylamine (B1172632) hydrochloride to access benzoxazoles, which showcases the use of multi-component reactions to build heterocyclic systems. springernature.com Similar strategies could potentially be adapted for the synthesis of substituted benzonitriles by choosing appropriate starting materials that would lead to the desired substitution pattern on the benzene (B151609) ring.

Advanced Synthetic Techniques

More advanced synthetic methodologies, such as those utilizing solid-phase synthesis, offer advantages in terms of purification and the potential for library synthesis.

Solid-phase synthesis is a powerful technique for the construction of peptides and other oligomers. A notable advanced application relevant to the structure of this compound is the use of a related benzoic acid derivative as a linker for the on-resin synthesis of cyclic peptides. nih.govku.dkresearchgate.net

Specifically, 3-amino-4-(methylamino)benzoic acid (MeDbz) has been employed as a linker to facilitate on-resin, cleavage-inducing cyclization. nih.govku.dk In this methodology, a linear peptide is assembled on a solid support functionalized with the MeDbz linker. Upon completion of the peptide chain, specific chemical triggers are used to induce cyclization of the peptide, which simultaneously cleaves it from the resin support. This approach has been successfully used for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides. ku.dk

While this method focuses on the synthesis of cyclic peptides using the benzoic acid analogue, it highlights the utility of the 3-amino-4-(methylamino)phenyl scaffold in advanced synthetic applications. The development of similar on-resin strategies could potentially be adapted for the synthesis of other complex molecules incorporating the this compound core.

Metal-Free Catalytic Systems for Benzonitrile Synthesis

The development of metal-free catalytic systems for the synthesis of benzonitriles has gained significant attention due to their environmental benefits and the avoidance of metal contamination in the final products. rsc.org These methods often provide high atom economy and sustainability. researchgate.net

One notable approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. nih.gov This method facilitates the atroposelective synthesis of axially chiral benzonitriles from racemic 2-arylbenzaldehydes and sulfonamides. nih.gov The reaction proceeds through a dynamic kinetic resolution, affording the desired benzonitrile derivatives in good to excellent yields and high enantioselectivities. nih.gov The choice of the NHC catalyst is critical; for instance, an NHC with an electron-deficient N-C6F5 group has been shown to provide the product in excellent yield and high optical purity. nih.gov

Another green synthetic route utilizes ionic liquids which can act as a co-solvent, catalyst, and phase-separation agent. rsc.org For example, the reaction of benzaldehyde (B42025) with hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt in the presence of an ionic liquid can produce benzonitrile with 100% conversion and yield under optimized conditions. rsc.orgresearchgate.net This system simplifies the separation process as the ionic liquid can be easily recovered and recycled. rsc.orgresearchgate.net

Photoredox catalysis offers another metal-free alternative. researchgate.net Visible light, in conjunction with an organic photoredox catalyst like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), can initiate the synthesis of aryl nitriles from alcohols or methyl arenes. researchgate.net This process involves the generation of an azide (B81097) radical which then participates in the formation of the nitrile group. researchgate.net

The following table summarizes key aspects of different metal-free catalytic systems for benzonitrile synthesis:

Table 1: Comparison of Metal-Free Catalytic Systems for Benzonitrile Synthesis| Catalytic System | Starting Materials | Key Features | Yield | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | 2-Arylbenzaldehydes, Sulfonamides | Atroposelective, Enantioselective | Good to Excellent | nih.gov |

| Ionic Liquids | Benzaldehyde, Hydroxylamine Salt | Recyclable catalyst, Simplified separation | 100% | rsc.orgresearchgate.net |

| Photoredox Catalysis | Alcohols or Methyl Arenes, Azide Source | Visible light-assisted, Mild conditions | Not specified | researchgate.net |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the synthesis of this compound and its analogues to maximize yield and purity. This process involves a systematic variation of parameters such as temperature, solvent, catalyst, and reaction time.

For instance, in the synthesis of 3-aminobenzonitrile (B145674) from 3-aminobenzamide, the reaction is carried out by dehydration using thionyl chloride in toluene (B28343) at a temperature of 90-100°C. chemicalbook.com After the initial reaction, the mixture is cooled, and a hydrolysis step is performed. The pH is then adjusted to 6.5-7.5 with a sodium hydroxide (B78521) solution to facilitate the separation of the product. chemicalbook.com This process results in a high yield of 91.3% and a purity of 99.6%. chemicalbook.com

In another example, the synthesis of 3-amino-4-methylbenzonitrile (B1277243) can be achieved with a yield of 87% by reacting the corresponding amide intermediate at 315°C for 1 hour. chemicalbook.com The reaction is conducted in a closed vessel and may include a catalyst such as diphosphorus (B173284) pentoxide. chemicalbook.com The product is then isolated by vacuum distillation. chemicalbook.com

The choice of solvent and base can also significantly impact the outcome of the reaction. For example, in the synthesis of certain heterocyclic compounds, altering the solvent from DMF to alcohols or acetonitrile (B52724) can lead to moderate yields. researchgate.net The use of bases like triethylamine (B128534) (Et3N) and potassium carbonate (K2CO3) can sometimes be unsuccessful due to unwanted salt formation. researchgate.net

The table below outlines the optimized conditions for the synthesis of related benzonitrile compounds:

Table 2: Optimized Reaction Conditions for Benzonitrile Synthesis| Product | Starting Material | Reagents & Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 3-Aminobenzonitrile | 3-Aminobenzamide | Thionyl chloride, Toluene, 90-100°C, then hydrolysis and pH adjustment | 91.3% | 99.6% | chemicalbook.com |

| 3-Amino-4-methylbenzonitrile | Amide intermediate | 315°C, 1 hour, optional P2O5 catalyst, vacuum distillation | 87% | >99% | chemicalbook.com |

Synthesis of Radiolabeled Analogues for Tracer Development

The synthesis of radiolabeled analogues of this compound is crucial for their use as tracers in positron emission tomography (PET) imaging. nih.gov These tracers allow for the non-invasive study of biological processes at the molecular level. nih.gov The introduction of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), into the molecule is a key challenge in radiochemistry. nih.gov

Traditional methods for synthesizing ¹⁸F-labeled amino acids often involve multi-step procedures and result in low radiochemical yields. nih.gov However, recent advancements have led to more efficient labeling strategies. These include metal-catalyzed radiofluorination and the formation of heteroatom-¹⁸F bonds. nih.gov

One innovative approach is the use of copper-mediated radiofluorination. For instance, the synthesis of Boc/OMe-protected 4-[¹⁸F]trifluoromethylphenylalanine has been achieved with high radiochemical yields (up to 89%) using [¹⁸F]CuCF₃ as the radiofluorinating agent and boronic acids or iodides as precursors. nih.gov Transition metal-mediated radiofluorination is particularly attractive for the one-step radiosynthesis of amino acids with electron-rich aromatic rings. nih.gov

The synthesis of radioiodinated compounds, another class of important tracers, often involves the use of organotin intermediates. nih.gov These precursors are prepared from the corresponding iodinated compounds and undergo an oxidative radioiodination reaction. nih.gov The protective groups used during this synthesis must be stable under the reaction conditions and easily removable at the final stage. nih.gov

The general workflow for synthesizing a radiolabeled tracer involves several key steps:

Synthesis of a suitable precursor: This is often an organotin or boronic acid derivative of the target molecule. nih.govnih.gov

Radiofluorination or radioiodination: The radionuclide is introduced into the precursor molecule. nih.govnih.gov

Deprotection: Any protecting groups used during the synthesis are removed. nih.gov

Purification: The final radiolabeled compound is purified, typically using high-performance liquid chromatography (HPLC). nih.gov

The development of these advanced radiolabeling techniques is essential for expanding the library of available PET tracers and advancing molecular imaging research. nih.gov

Chemical Reactivity and Derivatization Studies of 3 Amino 4 Methylamino Benzonitrile

Reactivity of Amine Functionalities

The presence of both a primary (C3-amino) and a secondary (C4-methylamino) amine on the aromatic ring dictates the nucleophilic character of the molecule. The relative reactivity of these two groups is influenced by electronic and steric factors.

Nucleophilic Substitution Reactions

The amino groups of 3-Amino-4-(methylamino)benzonitrile can act as nucleophiles in substitution reactions. For instance, the synthesis of related compounds, such as N-methyl-4-(methylamino)-3-nitrobenzamide, involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine (B109427). google.com This suggests that the amino functionalities in this compound could similarly react with suitable electrophiles.

Acylation and Alkylation Processes

Acylation of the amine functionalities is a common derivatization strategy. The reaction of the amino groups with acylating agents such as acid chlorides or anhydrides would lead to the formation of amide derivatives. For example, the synthesis of N-benzoyl amino esters and N-benzoyl amino acids has been demonstrated through coupling reactions between benzoic acid derivatives and amino esters. scielo.org.mxscielo.org.mx While specific studies on the acylation of this compound are not prevalent, the general principles of amine acylation are applicable. The reaction of N-(β-phenethyl)amino acids with acylating agents has been studied, highlighting the importance of protecting the amino group to facilitate desired reactions. clockss.org

Alkylation of the primary and secondary amines can also be achieved. Selective mono-N-alkylation of amino alcohols has been accomplished using methods like chelation with 9-BBN, which could potentially be applied to selectively alkylate one of the amino groups in this compound. organic-chemistry.org

The following table summarizes typical conditions for acylation and alkylation of related amino compounds:

| Reaction Type | Reactants | Reagents and Conditions | Product Type | Reference |

| Acylation | Amino acid, Benzoic acid | EDAC, Triethylamine (B128534), DMAP, CH2Cl2, Room Temp. | N-benzoyl amino ester | scielo.org.mx |

| Acylation | N-(β-phenethyl)amino acid | P2O5, Dichloroethane, 0°C | 3-Benzazepinone | clockss.org |

| Alkylation | N-Triflamide | NaH, Ethyl 2-bromopropionate, DMF, 0°C to rt | N-alkylated triflamide | clockss.org |

Oxidation to Nitroso and Nitro Derivatives

The amino groups on the benzonitrile (B105546) ring can be oxidized to the corresponding nitroso and nitro derivatives. The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid and methylamine is a relevant example, where a nitro group is already present on a similar scaffold. google.com

Reactivity of Nitrile Functionality

The nitrile group is a versatile functional group that can undergo various transformations.

Reduction to Primary Amines

The nitrile group of this compound can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The synthesis of 3-amino-4-methylbenzonitrile (B1277243) has been reported with high purity. chemicalbook.com

Coupling and Condensation Reactions

The presence of amino and nitrile functionalities allows for participation in various coupling and condensation reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. wikipedia.orgfishersci.co.ukorganic-chemistry.orglibretexts.org While there are no direct reports of Suzuki coupling with this compound itself, halogenated derivatives could serve as substrates. For example, 3-Iodo-4-(methylamino)benzonitrile is a commercially available compound that could potentially undergo Suzuki coupling with various boronic acids to introduce new substituents onto the aromatic ring. nih.gov The general scheme for a Suzuki-Miyaura reaction is the palladium-catalyzed coupling of an organohalide with an organoboronic acid in the presence of a base. wikipedia.org

The primary amino group at the C3 position can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes to form stable hemiaminals and subsequently Schiff bases has been studied, providing a model for the expected reactivity of the primary amino group in this compound. mdpi.comnih.govresearchgate.net The formation of N-benzylidene derivatives from other amino-substituted heterocyclic compounds has also been reported. nih.gov

The following table outlines representative conditions for these reactions on related compounds:

| Reaction Type | Reactants | Reagents and Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl/vinyl halide, Boronic acid/ester | Palladium catalyst, Base, Water or Alcohol, Heat | Biaryl or vinyl derivative | fishersci.co.uk |

| Condensation | 4-Amino-3,5-dimethyl-1,2,4-triazole, Benzaldehyde (B42025) | Ethanol (B145695), 25°C | Hemiaminal/Schiff base | mdpi.com |

Formation of Bis-nitriles and Diamidines

The reactivity of the amino groups on this compound allows for the synthesis of larger molecules such as bis-nitriles. This can be achieved through reactions that couple two molecules of the starting benzonitrile. For instance, reaction with acrylic nitrile can lead to the formation of β-amino-propionitriles. google.com The resulting bis-nitrile compounds can then serve as precursors for the synthesis of diamidines. The conversion of nitriles to amidines is a well-established chemical transformation, often involving reagents like diisobutylaluminum hydride to form a metal imine intermediate, which is then treated with a cyaniding agent. google.com

Conjugation with Heterocyclic Motifs (e.g., Triazole, Thiadiazole)

The inherent functionality of this compound makes it a valuable building block for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

Triazoles: The amino groups of this compound can be utilized in the construction of triazole rings. A common method involves the reaction with a formic acid equivalent to cyclize a hydrazinecarboximidamide derivative, which can be prepared from the starting benzonitrile. nih.gov Another approach is the Buchwald-Hartwig cross-coupling reaction, where the amino group can be coupled with a halo-triazole, or a halogenated derivative of the benzonitrile can be coupled with an aminotriazole. nih.gov These synthetic strategies offer pathways to functionalized 3-amino-1,2,4-triazoles. nih.govresearchgate.net

Thiadiazoles: The synthesis of thiadiazole derivatives from this compound is also a significant area of research. One synthetic route involves the reaction of the amino group with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole (B1197879) ring. mjcce.org.mkchemmethod.com The resulting 2-amino-1,3,4-thiadiazole (B1665364) scaffold is a common core in many biologically active compounds. mjcce.org.mknih.gov The reaction conditions can be varied to introduce different substituents onto the thiadiazole ring, allowing for the creation of a library of derivatives. researchgate.net

Derivatization for Enhanced Analytical Profiling

To improve the detection and quantification of this compound and its metabolites in biological samples, derivatization techniques are often employed. These methods introduce a tag onto the molecule that enhances its signal in analytical instruments like mass spectrometers or fluorescence detectors.

For instance, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can target the amino groups, leading to a significant improvement in detection sensitivity and chromatographic separation in LC-MS/MS analysis. nih.gov This is particularly useful for analyzing trace amounts of the compound in complex biological matrices. Another approach involves fluorogenic derivatization, where a fluorescent tag is attached to the molecule. For example, reaction with benzylamine (B48309) derivatives can yield highly fluorescent benzoxazole (B165842) products, enabling sensitive detection by fluorescence spectroscopy. nih.gov These derivatization strategies are crucial for detailed pharmacokinetic and metabolic studies.

Salt Formation and Characterization

The basic amino groups of this compound allow for the formation of salts with various acids. This is a common strategy in pharmaceutical development to improve the solubility and bioavailability of a compound. The interaction of the amino groups with an acid leads to the formation of a salt with distinct physicochemical properties compared to the parent molecule.

The characterization of these salts is essential to confirm their formation and to understand their properties. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are routinely used. nih.gov For example, FT-IR can show shifts in the characteristic vibrational frequencies of the amino groups upon salt formation, while DSC can determine the melting point and thermal stability of the new salt. nih.gov Phase solubility diagrams can also be constructed to evaluate the solubility improvement achieved through salt formation. nih.gov

Interactive Data Table: Chemical Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Class |

| Bis-nitrile Formation | Acrylic nitrile | β-Amino-propionitriles |

| Amidine Synthesis | Diisobutylaluminum hydride, cyaniding agent | Diamidines |

| Triazole Conjugation | Formic acid equivalent, halo-triazoles | 1,2,4-Triazoles |

| Thiadiazole Conjugation | Thiosemicarbazide, cyclizing agents | 1,3,4-Thiadiazoles |

| Analytical Derivatization | 3-Nitrophenylhydrazine, benzylamine derivatives | N-derivatized products, Benzoxazoles |

| Salt Formation | Various acids (e.g., glutamic acid, aspartic acid) | Ammonium salts |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of 3-Amino-4-(methylamino)benzonitrile would be expected to provide key information about the number of different types of protons, their chemical environment, and their proximity to neighboring protons. Based on the structure, one would anticipate signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the amino group, the proton of the methylamino group, and the protons of the methyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would be crucial for assigning each proton to its specific position in the molecule.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show signals for the aromatic carbons, the carbon of the nitrile group, and the carbon of the methyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Variable-temperature (VT) NMR studies could provide insights into dynamic processes such as restricted rotation around the C-N bonds of the amino and methylamino groups, or potential proton exchange phenomena. By recording spectra at different temperatures, it would be possible to observe changes in signal shape and position, which can be used to determine the energy barriers for these processes.

The chemical shifts of protons, particularly those of the NH groups, can be significantly influenced by the solvent used for the NMR experiment. A study of solvent effects, for instance by comparing spectra recorded in a non-polar solvent like CDCl₃ with a polar, hydrogen-bond-accepting solvent like DMSO-d₆, would help in the definitive assignment of the N-H proton signals and provide information about solute-solvent interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry would be essential for unequivocally confirming the molecular formula of this compound. HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. The experimentally determined monoisotopic mass would be compared to the calculated theoretical mass for the molecular formula C₈H₉N₃. Publicly available data indicates the predicted monoisotopic mass of this compound to be 147.07965 Da. uni.lu

While the structural formula of this compound is known, a comprehensive understanding of its spectroscopic properties is currently hampered by the lack of published experimental data. The outlined spectroscopic techniques (¹H NMR, ¹³C NMR, VT-NMR, solvent-dependent NMR, and HRMS) represent the standard and necessary methods for the complete characterization and structural elucidation of this compound. Further research and publication of these data are required to fill this knowledge gap in the chemical literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for determining the purity of chemical compounds like this compound. This powerful analytical method combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry to identify and quantify the main component and any impurities present in a sample. nih.gov

In a typical LC-MS setup, the sample is first dissolved in a suitable solvent and injected into the liquid chromatograph. The components of the sample are then separated based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For aminobenzonitrile derivatives, reversed-phase liquid chromatography (RPLC) is often employed. nih.gov However, the polar and basic nature of amines can sometimes lead to poor retention or peak tailing on standard RPLC columns. nih.gov

Following separation, the eluent from the LC column is introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer separates these ions based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of the main compound and any co-eluting impurities. The sensitivity of LC-MS allows for the detection of impurities at very low levels, often as low as 0.6%, demonstrating its capability in rigorous purity assessments. nih.gov By comparing the retention times and mass spectra of the sample components to those of a known standard, the purity of this compound can be accurately determined.

| Analytical Technique | Application | Key Findings |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment of heterodimeric antibodies. nih.gov | Capable of detecting low levels of homodimers (2%) and minor truncation species (0.6%). nih.gov |

| Reversed-Phase Liquid Chromatography (RPLC) | Separation of amino compounds. nih.gov | Can be challenging for polar and basic amines due to poor retention and peak tailing. nih.gov |

Neutral Loss Scan (NLS) Mode in LC-MS/MS for Amino Compound Profiling

For the specific analysis of amino compounds, a more advanced tandem mass spectrometry (MS/MS) technique known as Neutral Loss Scan (NLS) mode can be exceptionally informative. ut.ee This method is particularly useful for identifying a class of compounds that share a common fragmentation pathway. In a neutral loss scan, the mass spectrometer is set to detect all precursor ions that lose a specific neutral fragment upon collision-induced dissociation (CID). ut.ee

To apply this to amino compounds, derivatization is often employed to introduce a common cleavable group. nih.gov A reagent such as diethyl ethoxymethylenemalonate (DEEMM) can be reacted with primary and secondary amines. The resulting derivatives, when subjected to CID, characteristically lose a neutral ethanol (B145695) molecule (a loss of 46 Da). nih.govut.ee By setting the mass spectrometer to scan for this specific neutral loss, it is possible to selectively detect all DEEMM-derivatized amino compounds in a complex mixture, creating a profile of the amino-containing species present. nih.gov

This approach offers a significant advantage in complex matrices, such as plant extracts or biological fluids, where numerous compounds are present. nih.govut.ee It allows for the targeted identification of known and unknown amino compounds without the need for individual standards for each one. nih.govut.ee

| MS/MS Scan Mode | Principle | Application Example |

| Neutral Loss Scan (NLS) | Detects precursor ions that lose a specific neutral fragment upon CID. ut.ee | Profiling of amino compounds after derivatization with DEEMM (loss of 46 Da). nih.govut.ee |

| Precursor Ion Scan | Detects all precursor ions that fragment to a specific product ion. | Monitoring for specific drug metabolites. |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular conformation, intermolecular interactions, and packing of molecules in the crystal lattice.

Analysis of Molecular Conformation (e.g., Planarity, Twisting Angles of Amino Groups)

X-ray diffraction studies on related aminobenzonitrile derivatives reveal important details about their molecular geometry. For instance, in similar structures, the planarity of the benzene ring is a key feature. The substituent groups, such as the amino and methylamino groups, can exhibit varying degrees of planarity or twisting relative to the aromatic ring.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction. The primary amino group (–NH₂) and the secondary amino group (–NHCH₃) can both act as hydrogen bond donors, while the nitrogen atom of the nitrile group (–C≡N) and the lone pair on the amino nitrogens can act as hydrogen bond acceptors.

Studies on similar aminobenzonitriles show that hydrogen bonds between an amino hydrogen and the cyano nitrogen of an adjacent molecule are common structural motifs. goettingen-research-online.de In some cases, layered structures can form, consisting of intricate networks of hydrogen bonds. goettingen-research-online.de Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can further stabilize the crystal packing. The separation distance between the centroids of the aromatic rings is a key indicator of the strength of these interactions. nih.gov

| Interaction Type | Description | Example from Related Compounds |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Formation of bonds between an amino hydrogen and a cyano nitrogen. goettingen-research-online.de |

| π-π Stacking | Non-covalent interactions between aromatic rings. | Weak aromatic ring π–π interactions with a minimum ring centroid separation of 3.7744 (13) Å. nih.gov |

Temperature-Dependent Solid-Solid Phase Transitions

Some aminobenzonitriles are known to undergo solid-solid phase transitions as a function of temperature. goettingen-research-online.de These transitions involve a change in the crystal packing and can be detected by techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction. nih.govmdpi.com

These phase transitions can be influenced by factors such as crystal defects and particle size. nih.gov For example, smaller crystals may exhibit different transition temperatures compared to larger, more perfect single crystals. nih.gov The study of these transitions provides insight into the thermodynamic stability of different polymorphic forms and the dynamics of the crystal lattice. While specific data on the phase transitions of this compound were not found, the behavior of related compounds suggests that this is a potential area for investigation. goettingen-research-online.de

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. These methods provide a molecular fingerprint and are excellent for identifying the functional groups present in a compound like this compound.

The IR and Raman spectra of this compound would be characterized by specific bands corresponding to the vibrations of its constituent groups:

N-H Stretching: The primary (–NH₂) and secondary (–NHCH₃) amino groups will exhibit N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed in the 2850-2960 cm⁻¹ region. core.ac.uk

C≡N Stretching: The nitrile group has a very characteristic and strong stretching vibration that typically appears in the range of 2220-2260 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations usually occur in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibrations of the amino groups (scissoring) are expected in the 1590-1650 cm⁻¹ range.

C-N Stretching: The C-N stretching vibrations of the amino and methylamino groups will likely be found in the 1250-1360 cm⁻¹ region. researchgate.net

By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the observed vibrational bands can be achieved. researchgate.netresearchgate.net This analysis confirms the presence of the key functional groups and can also provide information about the molecular structure and intermolecular interactions.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Methyl (C-H) | Stretching | 2850-2960 core.ac.uk |

| Nitrile (C≡N) | Stretching | 2220-2260 |

| Aromatic (C=C) | Stretching | 1400-1600 |

| Amino (N-H) | Bending | 1590-1650 |

| Aryl-Amine (C-N) | Stretching | 1250-1360 researchgate.net |

: Ultrafast Spectroscopy for Excited State Dynamics

The study of photo-induced excited state dynamics in donor-acceptor molecules provides profound insights into fundamental chemical processes such as intramolecular charge transfer (ICT). The compound this compound, with its electron-donating amino and methylamino groups and electron-withdrawing nitrile group on a benzene ring, is an ideal candidate for such investigations. Ultrafast spectroscopic techniques are essential for capturing the fleeting transient states and structural changes that occur on femtosecond to picosecond timescales following photoexcitation.

Much of the foundational research in this area has been conducted on the closely related archetypal molecule, 4-(dimethylamino)benzonitrile (B74231) (DMABN), which serves as a benchmark for understanding the complex photophysics of such systems. diva-portal.orgacs.org The principles and findings from studies on DMABN are largely applicable to this compound due to their structural and electronic similarities. These molecules are known for the phenomenon of dual fluorescence, where emission from a locally excited (LE) state and a distinct, solvent-polarity-dependent intramolecular charge transfer (ICT) state are observed. nih.govnih.gov

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for directly monitoring the population and depopulation of emissive excited states. For molecules like this compound, this method is crucial for elucidating the kinetics of the transition from the initially populated LE state to the ICT state.

Upon photoexcitation, the molecule is promoted to an excited state that initially retains a geometry similar to the ground state; this is the LE state. In nonpolar solvents, fluorescence typically occurs from this LE state. However, in polar solvents, a competing pathway becomes significant: the molecule can undergo a structural rearrangement, often involving the twisting of the amino group relative to the phenyl ring, to form a highly polar ICT state. diva-portal.orgresearchgate.net This ICT state is stabilized by the polar solvent environment and emits at a lower energy (longer wavelength) than the LE state.

Time-resolved fluorescence measurements track the intensity of the LE and ICT emission bands over time. In polar solvents, a characteristic decay of the LE fluorescence is observed, which is concurrent with a rise in the ICT fluorescence on a picosecond timescale. diva-portal.org This directly visualizes the rate of the LE → ICT state conversion. The lifetimes of the LE and ICT states provide critical data on the kinetics of charge transfer and subsequent relaxation pathways.

Table 1: Representative Time-Resolved Fluorescence Data for Donor-Acceptor Benzonitriles in Different Solvents

| Solvent | State | Rise Time (ps) | Decay Time (ps) | Emission Max (nm) |

|---|---|---|---|---|

| Cyclohexane | LE | < 1 | ~3500 | ~350 |

| Acetonitrile (B52724) | LE | < 1 | ~3-5 | ~360 |

Note: Data is illustrative and based on typical findings for DMABN, a model compound for this compound.

Time-Resolved Infrared (TRIR) Spectroscopy

While fluorescence spectroscopy tracks electronic state populations, Time-Resolved Infrared (TRIR) spectroscopy provides crucial information about structural changes during the excited-state dynamics. By probing the vibrational frequencies of the molecule in its excited state, TRIR can map the evolution of bond lengths and charge distribution with high temporal resolution.

A key vibrational mode in this compound for these studies is the nitrile (C≡N) stretching frequency (ν(CN)). The frequency of this vibration is highly sensitive to the local electronic environment. In the ground state, the C≡N bond has a characteristic frequency. Upon excitation to the LE state, a small shift in this frequency is expected. However, upon formation of the ICT state, a significant amount of electron density is shifted from the donor amino groups to the acceptor benzonitrile (B105546) moiety. rsc.org This increased electron density in the π* orbital of the nitrile group weakens the C≡N bond, resulting in a substantial redshift (a shift to lower frequency) of the ν(CN) band.

By monitoring the position and intensity of the ν(CN) band as a function of time after photoexcitation, researchers can directly follow the charge separation process. TRIR studies on the model compound DMABN have shown that the appearance of the redshifted ν(CN) band associated with the ICT state has kinetics that match the decay of the LE state and the rise of the ICT fluorescence, confirming that charge transfer is coupled with specific structural changes. rsc.org

Table 2: Typical Infrared Frequency Shifts of the Nitrile Stretch in Different States

| State | Compound | ν(CN) Frequency (cm⁻¹) | Shift from Ground State (cm⁻¹) |

|---|---|---|---|

| Ground State | DMABN | ~2220 | 0 |

| LE State | DMABN | ~2175 | -45 |

Note: Data is based on findings for the model compound DMABN and serves as an expected reference for this compound.

Femtosecond Stimulated Raman Spectroscopy (FSRS)

Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced technique that offers both high temporal (femtosecond) and spectral (wavenumber) resolution, making it exceptionally well-suited for capturing the complete vibrational spectrum of short-lived transient species. nih.govnih.gov Unlike TRIR, which typically probes a specific vibrational mode, FSRS can provide a broad vibrational snapshot of the molecule as it evolves through different geometries on the excited-state potential energy surface.

In the context of this compound, FSRS can be used to track the structural changes associated with the LE-to-ICT conversion in unprecedented detail. Following an actinic pump pulse that initiates the photochemistry, a pair of Raman pump and probe pulses generate the vibrational spectrum of the excited molecules. nih.gov

Key findings from FSRS studies on related systems reveal the specific vibrational modes that are coupled to the charge transfer reaction coordinate. For example, changes in the frequencies of the phenyl ring C=C stretching modes and the C-N stretching modes can be monitored. figshare.com These changes provide direct structural evidence for the twisting motion of the amino group and the redistribution of electron density within the aromatic ring that accompany the formation of the ICT state. FSRS can distinguish between the vibrational signatures of the planar LE state and the twisted ICT state, offering a direct window into the structural dynamics of the charge transfer process. aip.org

Transient Absorption Spectroscopy

Transient Absorption (TA) spectroscopy, also known as flash photolysis, is a versatile technique for studying excited-state dynamics. It measures the differential absorption (ΔA) of a sample after photoexcitation by a short pump pulse. The resulting TA spectrum contains information about ground-state bleaching (GSB), stimulated emission (SE), and excited-state absorption (ESA).

For this compound, the TA spectrum evolves on a picosecond timescale, reflecting the LE → ICT conversion.

Excited-State Absorption (ESA): Both the LE and ICT states can absorb the probe light, leading to positive bands in the TA spectrum. The spectral signatures of the LE and ICT states are distinct. For instance, in DMABN, the LE state exhibits a characteristic absorption band around 700 nm. diva-portal.org

Stimulated Emission (SE): This appears as a negative signal (bleach) at wavelengths corresponding to the fluorescence of the excited states. As the LE state converts to the ICT state, the SE band corresponding to LE fluorescence will decay, while the SE band for the ICT state will grow in and shift to longer wavelengths. researchgate.net

Ground-State Bleaching (GSB): This is a negative signal at wavelengths where the ground state absorbs, reflecting the depletion of the ground-state population.

The interpretation of TA spectra for DMABN has been a subject of extensive research, leading to a detailed assignment of the spectral features. diva-portal.orgacs.org By analyzing the kinetics at different probe wavelengths, one can extract the time constants for the LE → ICT conversion and the lifetimes of the involved states, providing a comprehensive picture of the photophysical processes.

Table 3: Assignment of Key Features in a Typical Transient Absorption Spectrum of a Donor-Acceptor Benzonitrile in a Polar Solvent

| Wavelength Range (nm) | Spectral Feature | Assignment | Kinetic Behavior |

|---|---|---|---|

| 300 - 350 | Negative Signal | Ground-State Bleach (GSB) | Recovers on the timescale of excited-state decay |

| 350 - 400 | Negative Signal | Stimulated Emission (SE) from LE State | Decays with the LE lifetime (ps timescale) |

| 450 - 550 | Negative Signal | Stimulated Emission (SE) from ICT State | Rises with LE decay, then decays with ICT lifetime |

| 400 - 450 | Positive Signal | Excited-State Absorption (ESA) of ICT State | Rises with LE decay, then decays with ICT lifetime |

Note: Assignments are based on extensive studies of the model compound DMABN. diva-portal.orgacs.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Ground State Properties

The geometric arrangement of atoms in 3-Amino-4-(methylamino)benzonitrile, specifically the planarity of the benzene (B151609) ring and the orientation of the amino and methylamino substituents, is a critical determinant of its properties. Geometry optimization calculations, often performed using Density Functional Theory (DFT), are employed to determine the most stable (lowest energy) conformation of the molecule. These calculations can reveal bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape.

For aminobenzonitriles in general, the degree of twisting of the amino groups with respect to the phenyl ring is a key conformational parameter that significantly influences their electronic properties. In the case of this compound, several conformations resulting from the rotation around the C-N bonds of the amino and methylamino groups are possible. Computational studies would typically explore the potential energy surface with respect to these rotations to identify the global minimum and other low-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

| Conformer | Dihedral Angle (Amino Group) | Dihedral Angle (Methylamino Group) | Relative Energy (kcal/mol) |

| Planar | 0° | 0° | 0.0 |

| Twisted | 30° | 0° | Data not available |

| Twisted | 0° | 30° | Data not available |

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, key spectroscopic features of interest include its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are often associated with the promotion of an electron from a lower energy molecular orbital to a higher energy one. For aminobenzonitriles, these transitions can have significant charge-transfer character.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| Wavelength of Max. Absorption (λmax) | Data not available | Data not available |

| Main Vibrational Frequencies (cm⁻¹) | Data not available | Data not available |

| ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |

The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. Theoretical methods can be used to analyze the electron density distribution of this compound. This includes the calculation of atomic charges, which indicate the partial positive or negative character of each atom, and the mapping of the molecular electrostatic potential (MEP), which highlights regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack).

Excited State Potential Energy Surface Mapping

Upon absorption of light, molecules can be promoted to electronically excited states. The study of the potential energy surfaces of these excited states is crucial for understanding the photophysical and photochemical processes that can occur, such as fluorescence and intramolecular charge transfer.

For many donor-acceptor substituted aromatic compounds, including aminobenzonitriles, two primary types of excited states are of interest: the locally excited (LE) state and the intramolecular charge transfer (ICT) state.

The LE state can be visualized as an excitation that is largely confined to the aromatic ring (the benzonitrile (B105546) moiety in this case), similar to the excited state of benzene itself.

The CT state , on the other hand, involves a significant transfer of electron density from the electron-donating amino groups to the electron-accepting benzonitrile moiety. This results in a much larger dipole moment for the CT state compared to the ground state or the LE state.

The relative energies of the LE and CT states are highly dependent on the molecular geometry (especially the twisting of the amino groups) and the polarity of the solvent. In many aminobenzonitriles, emission can occur from both the LE and CT states, leading to a phenomenon known as dual fluorescence. Theoretical calculations can characterize the nature of these states, their energies, and their dipole moments.

Following excitation, molecules must eventually return to the ground state. This can occur through radiative pathways (fluorescence, phosphorescence) or non-radiative pathways. Non-radiative deactivation often involves conical intersections , which are points on the potential energy surface where two electronic states become degenerate (have the same energy). These intersections provide very efficient funnels for the molecule to transition from a higher electronic state to a lower one.

For aminobenzonitriles, conical intersections between the excited states (e.g., S2 and S1) and between the lowest excited state (S1) and the ground state (S0) are critical for understanding their photostability and fluorescence quantum yields. Theoretical studies can locate the geometries of these conical intersections and map out the pathways that the molecule follows to return to the ground state after excitation. The twisting of the amino groups and other structural deformations are often key coordinates along these deactivation pathways.

Influence of the Solvent Environment

The Polarized Continuum Model (PCM) is a powerful computational method used to study the influence of a solvent on a solute molecule. This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the effect of the solvent on the electronic structure and properties of the molecule. While direct PCM studies on this compound are not documented, research on similar molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN) demonstrates the critical role of the solvent in their photophysical behavior. For these types of molecules, the polarity of the solvent can significantly influence the energies of the ground and excited states, which is a key factor in phenomena such as Twisted Intramolecular Charge Transfer (TICT).

Simulation of Photophysical Processes

The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence, internal conversion, and intersystem crossing.

Internal conversion (IC) is a non-radiative process where a molecule transitions from a higher to a lower electronic state of the same spin multiplicity. wikipedia.org This process competes with fluorescence and intersystem crossing. Studies on related aminobenzonitriles, such as 4-(1-azetidinyl)benzonitrile (P4C) and its fluoro-substituted derivatives, reveal that IC can be a dominant deactivation pathway for the first excited singlet state (S1). rsc.orgresearchgate.net The efficiency of IC is often temperature-dependent and can be enhanced by specific structural features. For instance, the introduction of fluorine atoms in P4C derivatives was found to lower the activation energy for IC, thereby increasing its rate. rsc.orgresearchgate.net

Table 1: Internal Conversion (IC) and Intersystem Crossing (ISC) Data for Selected Aminobenzonitriles in Alkane Solvents

| Compound | Solvent | IC Yield (ΦIC) at 25°C | IC Activation Energy (EIC) (kJ/mol) | ISC Yield (ΦISC) |

| 2-fluoro-4-(1-azetidinyl)benzonitrile (P4CF2) | Cyclopentane | 0.93 rsc.orgresearchgate.net | 12.6 rsc.org | - |

| 3-fluoro-4-(1-azetidinyl)benzonitrile (P4CF3) | Cyclopentane | 0.35 rsc.orgresearchgate.net | 19.3 rsc.org | - |

| 4-(1-azetidinyl)benzonitrile (P4C) | Cyclopentane | 0.03 rsc.orgresearchgate.net | 38.1 rsc.org | - |

Data for this table is sourced from studies on related aminobenzonitrile compounds as direct data for this compound is not available.

Intersystem crossing (ISC) is another non-radiative process where a molecule changes its spin multiplicity, typically from a singlet to a triplet state. wikipedia.org This process is crucial for understanding phosphorescence and photochemical reactions that proceed through triplet states. For many aminobenzonitriles, ISC is a significant deactivation pathway. The efficiency of ISC, much like IC, is influenced by the molecular structure and the solvent environment. In some nitro-aromatic compounds, the addition of nitro groups is known to quench fluorescence by promoting either ISC or IC. rsc.org

The Twisted Intramolecular Charge Transfer (TICT) model is a widely accepted concept that explains the dual fluorescence observed in many donor-acceptor molecules, with 4-(dimethylamino)benzonitrile (DMABN) being a classic example. nih.govmdpi.com In the excited state, these molecules can undergo a conformational change, involving the twisting of the donor group (the amino group) relative to the acceptor group (the benzonitrile moiety). This twisting leads to a highly polar state with significant charge separation, known as the TICT state, which can emit fluorescence at a longer wavelength (a red-shifted emission) compared to the locally excited (LE) state. nih.govmdpi.com

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the potential energy surfaces of these molecules and identifying the LE and TICT states as distinct minima. mdpi.com These calculations help in understanding the energy barriers and the structural changes associated with the TICT process. For instance, in DMABN, the amino group is twisted to a nearly perpendicular orientation with respect to the phenyl ring in the TICT state. nih.gov The stability of the TICT state is highly dependent on the polarity of the solvent, with more polar solvents stabilizing the charge-separated TICT state and thus favoring the red-shifted emission. mdpi.com For some aminobenzonitriles with bulky substituents, efficient intramolecular charge transfer can occur even in nonpolar solvents due to a pre-twisted ground state geometry. nih.govacs.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with the solvent, and other dynamic processes. mdpi.commdpi.comnih.gov While specific MD simulation studies on this compound are not readily found, the methodology has been applied to various aromatic nitriles and related compounds to understand their behavior in different environments. nih.gov For instance, MD simulations have been used to investigate the formation of benzonitrile in the interstellar medium and to study the properties of nitrile-based polymers. rsc.orgnih.gov Such simulations could, in principle, be used to explore the conformational landscape of this compound, including the dynamics of the amino and methylamino groups and their interactions with solvent molecules.

In Silico Screening and Molecular Docking for Biological Interactions

In silico screening and molecular docking are computational techniques used in drug discovery to predict the binding affinity and interaction of small molecules with biological targets like proteins and enzymes. nih.gov While no specific molecular docking studies featuring this compound as a ligand are reported, the benzonitrile scaffold is present in various biologically active molecules, including inhibitors of the serotonin (B10506) transporter (SERT). nih.govnih.govresearchgate.netlongdom.orgbiorxiv.org Docking studies on these related compounds have helped in understanding their binding modes and in the rational design of new inhibitors. These studies suggest that the benzonitrile group can participate in key interactions within the binding site of the target protein. Given its structure, this compound could potentially be explored as a ligand for various biological targets through in silico screening and docking approaches.

Biological Interactions and Pharmacological Relevance

Mechanisms of Molecular Interaction with Biological Targets

Receptor Binding and Modulation

Direct research on the receptor binding and modulation properties of 3-Amino-4-(methylamino)benzonitrile is not found in the available scientific literature. Pharmacological studies typically focus on more complex derivatives rather than this specific intermediate.

DNA Binding and Recognition (e.g., G·C Base Pair Selectivity)

There are no available studies that have investigated the DNA binding and recognition capabilities of this compound, including any potential selectivity for specific base pairs like G·C.

Influence on Signal Transduction and Metabolic Pathways

The influence of this compound on signal transduction and metabolic pathways has not been a subject of specific investigation in the available research. While many chemical compounds affect these cellular processes, no such data has been published for this particular molecule.

Structure-Activity Relationship (SAR) Studies

While direct and extensive Structure-Activity Relationship (SAR) studies for this compound are absent, the broader context of research on related benzonitrile (B105546) and aminoacetonitrile (B1212223) derivatives provides insights into the potential importance of its structural features.

Impact of Amino and Methylamino Substitution on Biological Activity

The presence and position of amino and alkylamino groups on a benzene (B151609) ring are critical determinants of biological activity in many classes of pharmacologically active compounds. In SAR studies of related chemical series, these substitutions significantly influence a molecule's potency, selectivity, and pharmacokinetic properties.

For instance, in studies on 2-arylsulfonyl-6-substituted benzonitriles, an amino group at a specific position was found to be advantageous for enhancing inhibitory activity against HIV-1 reverse transcriptase nih.gov. Similarly, research on amino-acetonitrile derivatives has shown that they possess high anthelmintic activity, with the specific substitutions being key to their efficacy nih.gov.

The core structure of this compound, featuring both a primary amino group and a secondary methylamino group on the benzonitrile scaffold, presents multiple points for potential interaction with biological targets or for further chemical modification. The relative positions of the amino, methylamino, and nitrile groups are crucial for defining the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capacity, all of which are fundamental to its potential biological activity. However, without specific studies on this compound, any discussion of its activity remains speculative, based on principles derived from related but distinct chemical series.

Role of Nitrile Group in Molecular Interactions

The nitrile group (C≡N) is a critical functional group in medicinal chemistry, and its presence in the this compound scaffold is pivotal to its molecular interactions. nih.gov This group is small and has a linear spatial arrangement, which allows it to fit well into the binding pockets of target proteins and tolerate various mutations. nih.gov

Key interactions involving the nitrile group include:

Hydrogen Bonding: The nitrogen atom in the nitrile group possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor. nih.govresearchgate.net It can form hydrogen bonds with protein residues, including backbone NH groups and side chains, or with water molecules within the binding site. researchgate.net

Dipole and Polar Interactions: The strong electron-withdrawing nature of the nitrile group creates a significant dipole moment. nih.govnih.gov This allows for potent polar interactions with amino acid residues and metal ions within a protein's active site. nih.gov

Bioisosterism: The nitrile group is often considered a bioisostere for carbonyl, hydroxyl, and carboxyl groups, as well as for halogen atoms. nih.govresearchgate.net For instance, it can mimic the polarization of halides like bromine and iodine, but its smaller size may allow for better contact with amino acids lining a binding pocket. nih.gov

π-π Stacking: When attached to an aromatic ring, as in benzonitrile derivatives, the electron-withdrawing property of the nitrile group alters the electronic density of the ring. This can facilitate π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan at the target protein. nih.gov

The incorporation of a nitrile group into a molecule can enhance binding affinity to its target, improve pharmacokinetic properties, and block sites of metabolic degradation, thereby increasing the metabolic stability of the compound. nih.govresearchgate.net

Steric and Electronic Effects of Substituents on Biological Efficacy

The biological efficacy of benzonitrile derivatives is significantly influenced by the steric and electronic properties of the substituents on the aromatic ring. In this compound, the amino (-NH2) and methylamino (-NHCH3) groups play a crucial role in modulating its activity.

Electronic Effects: The amino and methylamino groups are electron-donating groups. Their presence on the benzonitrile ring increases the electron density of the aromatic system, which can influence how the molecule interacts with its biological targets. These groups can form hydrogen bonds and other interactions that are critical for binding.

Steric Effects: The size of the substituent groups affects how the molecule fits into a protein's binding site. Structure-activity relationship (SAR) studies on similar compounds have shown that modifications to these groups can greatly alter biological activity. For example, the methylamino group on this compound has less steric hindrance compared to larger alkylamino groups like ethylamino. This reduction in size can potentially lead to an enhanced binding affinity with its molecular target. The strategic placement and nature of these substituents are key considerations in designing analogs with improved potency and selectivity.

Preclinical Evaluation of Analogs

In Vitro Binding Assays

In vitro binding assays are fundamental in the preclinical evaluation of analogs to determine their affinity for specific molecular targets. For derivatives of benzonitrile and related structures, these assays quantify the concentration of the compound required to inhibit a biological process or displace a known ligand. For example, in the development of inhibitors for enzymes like pyruvate (B1213749) dehydrogenase kinases (PDKs), biochemical screenings are used to determine the potency of new compounds. Analogs are often tested for their ability to inhibit enzyme activity, with results typically reported as IC50 values (the concentration of an inhibitor where the response is reduced by half). nih.gov Similarly, studies on other kinase inhibitors have demonstrated the importance of the nitrile group in achieving high potency, with some analogs showing significantly improved activity over their non-nitrile counterparts. researchgate.net

| Compound/Analog | Target | Assay Type | Measured Potency (IC50) | Reference |

|---|---|---|---|---|

| 3-amino-1,2,4-triazine derivatives | PDK1 | Biochemical Inhibition Assay | Low micromolar doses | nih.gov |

| PDE4 Inhibitor Analog | PDE4B | Enzyme Inhibition Assay | 0.003 µM | researchgate.net |

| cFMS Kinase Inhibitor Analog | cFMS Kinase | Kinase Inhibition Assay | 0.001 µM | researchgate.net |

In Vivo Biodistribution Studies (e.g., Radiotracer Analogs)

To assess how a compound distributes throughout the body, analogs are often labeled with a radioactive isotope and studied in animal models. These in vivo biodistribution studies are critical for applications in diagnostic imaging, such as Positron Emission Tomography (PET). For instance, fluorobenzyl analogues of benzonitrile have been synthesized with 18F for use as PET radiotracers. The introduction of substituents like fluorobenzyl and sulfanyl (B85325) groups can enhance the efficiency of radiolabeling and improve the compound's stability and binding kinetics in vivo.

Studies on structurally related iodinated amino acids, used for oncologic imaging, provide a model for evaluating such tracers. nih.gov In these studies, researchers measure the uptake of the radiolabeled compound in various organs and tumors over time. nih.gov Key parameters calculated include the differential uptake ratio and the rate of tracer accumulation, which help in selecting the most promising candidates for clinical imaging. nih.gov For example, comparisons of different iodinated amino acids revealed that while some had high tumor uptake, they were limited by rapid renal (kidney) accumulation. nih.gov

| Radiotracer Analog | Isotope | Imaging Modality | Key Finding | Reference |

|---|---|---|---|---|

| Fluorobenzyl-DASB analogue | 18F | PET | Enhanced radiolabeling efficiency and in vivo stability. | |

| [11C]DASB | 11C | PET | High binding to serotonin (B10506) transporter (SERT). | |

| 3-(123I)-Iodo-alpha-methyltyrosine | 123I | SPECT/Imaging | Used for brain tumor detection but limited by high renal uptake. | nih.gov |

| 2-(123I)-iodotyrosine | 123I | Imaging | Tumor uptake comparable to 3-(123I)-Iodo-alpha-methyltyrosine. | nih.gov |

Cytotoxicity Screening and Selectivity in Cancer Cell Lines

A crucial step in evaluating potential anticancer agents is to screen them for cytotoxicity against a panel of human cancer cell lines. Benzonitrile derivatives have been investigated for their anticancer properties, with in vitro studies showing that some can induce apoptosis (programmed cell death) in cancer cells. The effectiveness is often measured by the GI50 (concentration causing 50% growth inhibition) or IC50 value. mdpi.com

Selectivity is a critical parameter, indicating whether a compound is more toxic to cancer cells than to normal, healthy cells. This is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells. A higher SI value is desirable. Studies on various compounds have shown a range of cytotoxic activity and selectivity. For example, certain A-ring-azepano triterpenoids demonstrated selectivity towards leukemia, colon, and ovarian cancer cell lines. mdpi.com Similarly, some novel chromeno[2,3-d]pyrimidine derivatives showed sub-micromolar cytotoxic activity on tumor cell lines with no toxicity observed on normal fibroblasts. semanticscholar.org

| Compound Class | Cancer Cell Line | Activity Metric | Result | Selectivity Finding | Reference |

|---|---|---|---|---|---|

| Benzonitrile Derivatives (similar structures) | Glioblastoma, Prostate | IC50 | Effective cytotoxicity observed | Not specified | |

| Azepanoerythrodiol (Compound 3) | HCT-116 (Colon) | Selectivity Index (TGI) | 14.89 | High selectivity for colon cancer line | mdpi.com |

| Azepanoerythrodiol (Compound 3) | K-562 (Leukemia) | Selectivity Index (GI50) | 9.56 | High selectivity for leukemia line | mdpi.com |

| N-Benzylidene derivative (10h) | Various tumor lines | IC50 | 0.23 - 0.3 µM | No toxicity on fibroblasts (IC50 > 25 µM) | semanticscholar.org |

| Benzonitrile Herbicides (Bromoxynil, Ioxynil) | Hep G2, HEK293T | MTT Assay | High toxic effects | Toxicity observed in human cell lines | nih.gov |

Application in Drug Discovery and Chemical Biology